molecular formula C11H9ClN2O B6442476 2-(3-chlorophenoxy)-3-methylpyrazine CAS No. 2549015-56-5

2-(3-chlorophenoxy)-3-methylpyrazine

Cat. No. B6442476
CAS RN: 2549015-56-5
M. Wt: 220.65 g/mol
InChI Key: ROKXECXDHGYFFM-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenoxy)propionic acid” is a chiral phenoxy acid herbicide . It has a molecular weight of 200.62 and its linear formula is CH3CH(OC6H4Cl)CO2H .


Synthesis Analysis

There is a paper that discusses the synthesis of piperazine derivatives, which could be related to the compound you’re interested in . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenoxy)propionic acid” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Chlorophenoxy)propionic acid” include a molecular weight of 200.619 . The compound has an enthalpy of fusion of 33.05 kJ/mol at a temperature of 386 K .

Scientific Research Applications

Materials Science

Innovations in materials often involve organic compounds:

For more in-depth information, you can refer to the research articles:

Safety and Hazards

The safety data sheet for a similar compound, “2-(3-Chlorophenoxy)ethanethioamide”, indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(3-chlorophenoxy)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-11(14-6-5-13-8)15-10-4-2-3-9(12)7-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKXECXDHGYFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)-3-methylpyrazine

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